(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In particular, a related alkaloid obtained from the deep-sea actinomycete Serinicoccus profundi showed weak antimicrobial activity against Staphylococcus aureus with an MIC value of 96 μg/mL . This suggests potential applications in developing new antibiotics or antiseptics.
Cytotoxicity Assessment
Studies have also assessed the cytotoxicity of similar compounds. The aforementioned alkaloid displayed no cytotoxicity on a normal human liver cell line (BEL7402) and a human liver tumor cell line (HL-7702) . This indicates its safety for further pharmaceutical development and its potential use in cancer research for identifying non-toxic agents.
Deep-Sea Natural Products
The isolation of novel compounds from marine-derived actinomycetes, especially those from deep-sea sediments, has attracted significant attention . The compound could be explored for its unique structures and bioactivities, contributing to the discovery of new natural products from marine sources.
Organic Synthesis
The compound’s structure, which includes both pyrazine and pyridine rings, is of interest in organic chemistry. It could serve as a building block for synthesizing heterocycles containing these rings, which are important for pharmaceutical applications .
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-15(19-7-11)22-13-5-6-20(10-13)16(21)14-9-17-12(2)8-18-14/h3-4,7-9,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLOOLBJXDGAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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